

Tandutinib Sulfate: An In-depth Technical Profile of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs).[1][2][3][4] It is a piperazinyl quinazoline compound that has been investigated for its therapeutic potential in various cancers, most notably acute myeloid leukemia (AML).[2][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of **Tandutinib sulfate**, detailing its activity against its primary targets and other kinases. It also outlines the experimental methodologies used to determine its inhibitory profile and visualizes the key signaling pathways it modulates.

Kinase Selectivity Profile of Tandutinib

Tandutinib is a selective inhibitor of the type III RTK family, with potent activity against FMS-like tyrosine kinase 3 (FLT3), stem cell factor receptor (c-Kit), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2][4]

Quantitative Kinase Inhibition Data

The inhibitory activity of Tandutinib against its primary targets and other selected kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.



Kinase Target	IC50 (μM)	Assay Type	Reference
Primary Targets			
FLT3	0.22	Biochemical Assay	[1][3]
c-Kit	0.17	Biochemical Assay	[1][3]
PDGFRβ	0.20	Biochemical Assay	[1][3]
Cellular Activity (FLT3-ITD)			
FLT3-ITD Autophosphorylation	0.01 - 0.1	Cell-based Assay	[1]
Ba/F3 (FLT3-ITD) Proliferation	0.01 - 0.03	Cell-based Assay	[1]
Molm-13/14 (FLT3-ITD) Proliferation	0.01	Cell-based Assay	[1]
Other Kinases			
CSF-1R	3.43	Biochemical Assay	[1]

Tandutinib demonstrates significantly higher potency for FLT3 compared to CSF-1R, with a 15 to 20-fold greater activity.[1][3] Furthermore, it exhibits over 100-fold selectivity for FLT3 when compared to FGFR, EGFR, and KDR.[1][3] Reports also indicate that Tandutinib has minimal activity against a panel of other kinases including InsR, Src, Abl, PKC, PKA, and MAPKs.[1] In cell-based assays, Tandutinib effectively inhibits the proliferation of cells driven by activating FLT3 internal tandem duplication (ITD) mutations, with IC50 values in the low nanomolar range. [1][2]

Signaling Pathways Modulated by Tandutinib

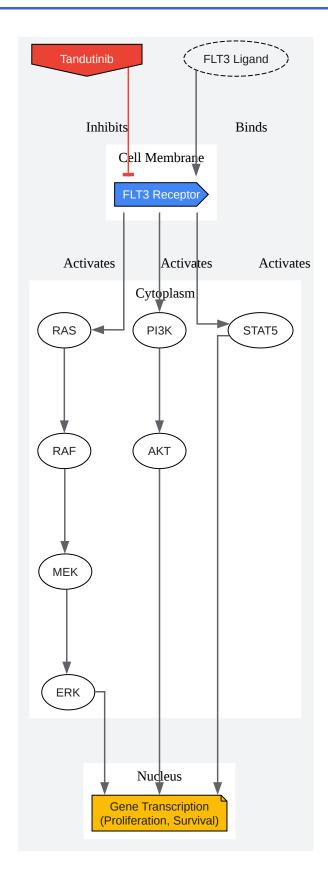
Tandutinib exerts its cellular effects by inhibiting the downstream signaling cascades initiated by its primary kinase targets. These pathways are crucial for cell proliferation, survival, and differentiation.



FLT3 Signaling Pathway

FLT3 is a key regulator of hematopoiesis.[6] Ligand binding to the FLT3 receptor induces its dimerization and autophosphorylation, which in turn activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote cell survival and proliferation. In AML, activating mutations like the FLT3-ITD lead to constitutive activation of these pathways, driving leukemogenesis. Tandutinib inhibits this aberrant signaling.





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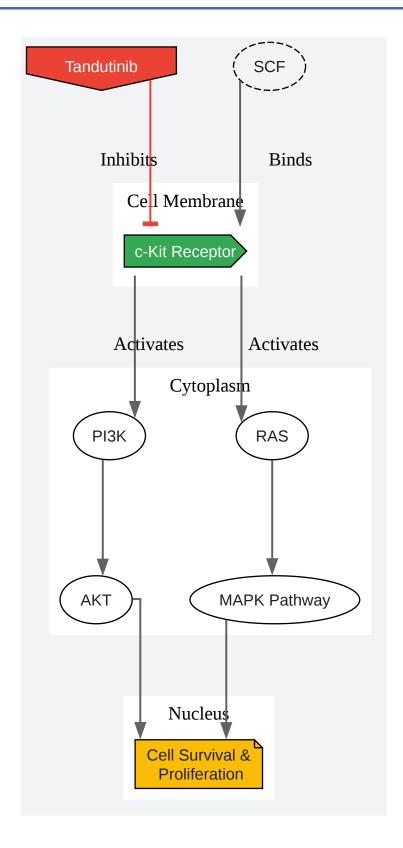
FLT3 Signaling Pathway Inhibition by Tandutinib



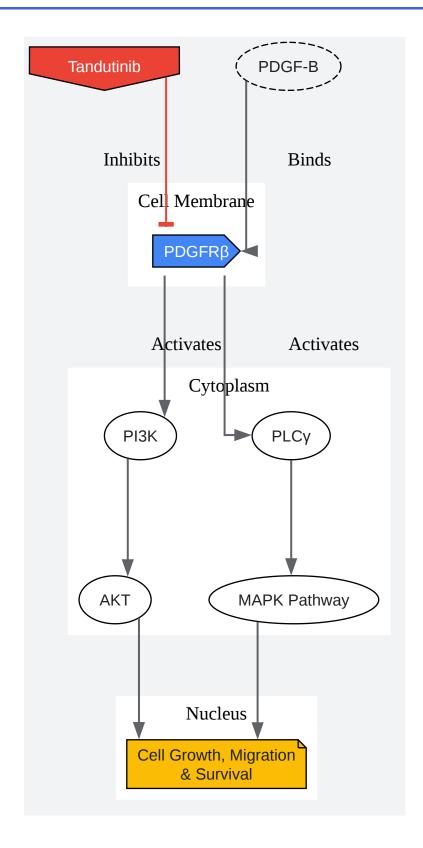
c-Kit Signaling Pathway

c-Kit and its ligand, stem cell factor (SCF), are critical for the survival and development of hematopoietic stem cells, mast cells, and melanocytes. Similar to FLT3, SCF-induced dimerization and autophosphorylation of c-Kit activates the PI3K/AKT and RAS/MAPK pathways, which are vital for cell survival and proliferation. Tandutinib's inhibition of c-Kit can disrupt these processes in cells where this pathway is a key driver.









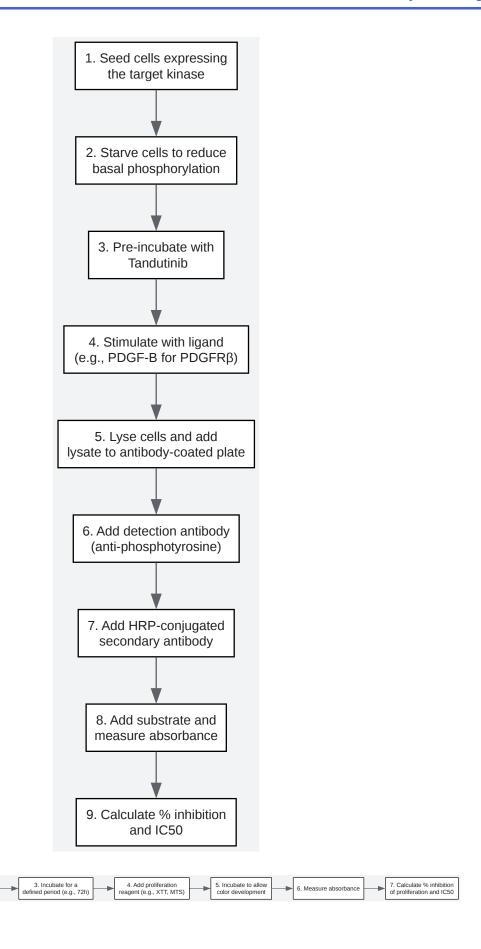


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